molecular formula C21H20O6 B3407385 (Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-63-5

(Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B3407385
CAS No.: 623117-63-5
M. Wt: 368.4 g/mol
InChI Key: CPOWGIBBKDRIDB-ODLFYWEKSA-N
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Description

(Z)-Ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a 2,3-dihydrobenzofuran core substituted with a 2-ethoxybenzylidene group at position 2, a ketone at position 3, and an ethoxyacetate moiety at position 5. Structural determination of such compounds often relies on X-ray crystallography, with tools like SHELXL and SHELXS being widely used for refinement and solution .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-3-24-17-8-6-5-7-14(17)11-19-21(23)16-10-9-15(12-18(16)27-19)26-13-20(22)25-4-2/h5-12H,3-4,13H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOWGIBBKDRIDB-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that exhibits various biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, including a benzofuran moiety and an ethoxy-substituted aromatic ring. The molecular formula is C20H22O5C_{20}H_{22}O_5, and it possesses functional groups such as esters and ethers, which contribute to its reactivity and biological activity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC20H22O5C_{20}H_{22}O_5
Functional GroupsEster, Ether, Aromatic
Key MoietiesBenzofuran, Ethoxybenzylidene

Anticancer Properties

Preliminary studies suggest that compounds similar to (Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit anticancer activity . The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, derivatives of benzofuran have shown significant cytotoxic effects against various cancer cell lines.

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory properties . Research indicates that benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in vitro and in vivo.

Neuroprotective Effects

The benzofuran moiety is often associated with neuroprotective effects . Studies have highlighted the potential of such compounds in protecting neuronal cells from oxidative stress and apoptosis, which is crucial for conditions like Alzheimer's disease.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines,
Anti-inflammatoryInhibits pro-inflammatory cytokines,
NeuroprotectiveProtects neuronal cells from oxidative stress,

Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of (Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate against several cancer cell lines using MTT assays. Results showed a significant reduction in cell viability at concentrations above 10μM10\mu M, suggesting potent anticancer properties.

Research investigating the anti-inflammatory effects demonstrated that the compound reduced the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages. This suggests a promising role in managing inflammatory diseases.

Study 3: Neuroprotective Mechanisms

In vitro studies on neuronal cell cultures revealed that treatment with (Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate led to decreased levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities. The potential applications of (Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate include:

  • Anticancer Properties :
    • Compounds possessing benzofuran derivatives have shown promise in inhibiting cancer cell proliferation. The unique structural features may enhance apoptotic pathways in cancer cells.
  • Anti-inflammatory Effects :
    • The presence of the ethoxybenzylidene moiety suggests potential anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Activity :
    • Benzofuran compounds are often linked to neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
  • Antioxidant Properties :
    • The compound may exhibit antioxidant activity, protecting cells from oxidative stress by scavenging free radicals.
  • Antimicrobial Activity :
    • Similar compounds have demonstrated effectiveness against various bacterial and fungal strains, suggesting potential for development as antimicrobial agents.

Synthesis and Derivatives

The synthesis of (Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be approached through various methods:

  • Condensation Reactions :
    • Utilizing benzofuran derivatives and ethyl acetate in the presence of catalysts to facilitate the formation of the ester linkage.
  • Computer-Assisted Synthesis :
    • Recent advancements allow for optimized synthetic pathways, which can reduce costs and time associated with traditional methods.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of (Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate:

StudyFindingsImplications
Study 1Demonstrated anticancer activity in vitro against breast cancer cell linesPotential for development as a chemotherapeutic agent
Study 2Exhibited significant anti-inflammatory effects in animal modelsCould lead to new treatments for inflammatory diseases
Study 3Showed neuroprotective effects in models of neurodegenerationMay offer therapeutic avenues for conditions like Alzheimer's disease

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Benzofuran Derivatives

Compound Name Benzylidene Substituent Ester Group Key Features Reference
(Z)-Ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 2-ethoxybenzylidene Ethyl Electron-donating ethoxy group; moderate steric bulk Target Compound
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}acetate 3-fluorobenzylidene Methyl Electron-withdrawing fluorine; increased polarity, potential bioactivity
Ethyl {[(2Z)-2-(2-furylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}acetate 2-furylmethylene Ethyl Aromatic furan ring; enhanced π-conjugation, possible redox activity
Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy}acetate 5-methylfuran-2-yl Benzyl Bulky benzyl ester; higher lipophilicity, reduced solubility

Electronic and Steric Effects

  • 2-Ethoxybenzylidene (Target Compound): The ethoxy group at the ortho position donates electrons via resonance, stabilizing the benzylidene moiety. This may enhance thermal stability compared to electron-withdrawing substituents .
  • Its smaller size minimizes steric hindrance relative to ethoxy or furan groups.
  • Furylmethylene (Compound ): The furan ring contributes to extended π-conjugation, which could alter UV-Vis absorption properties. The heteroatom (oxygen) may facilitate hydrogen bonding.
  • 5-Methylfuran-2-yl (Compound ): The methyl group on the furan increases hydrophobicity, while the benzyl ester significantly elevates molecular weight (∼258 g/mol vs. ethyl’s ∼206 g/mol), impacting pharmacokinetic profiles.

Crystallographic and Computational Insights

Structural data for such compounds are typically resolved using SHELX programs . For example, the (Z)-configuration of the benzylidene group can be confirmed via X-ray diffraction, with SHELXL refining bond lengths (e.g., C=O at ∼1.21 Å) and torsion angles. Computational studies using similarity coefficients (Evidence ) further validate structural alignments and functional group contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Reactant of Route 2
Reactant of Route 2
(Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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